

piperidin-2-ylmethylacetate CAS number and IUPAC name

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Compound of Interest

Compound Name: Piperidin-2-ylmethylacetate

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Technical Guide: (Piperidin-2-yl)methyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Piperidin-2-yl)methyl acetate is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. This document provides a technical overview of (piperidin-2-yl)methyl acetate, including its chemical identity, a proposed synthetic route, and relevant data for its hydrochloride salt. Due to the limited availability of public data specifically for (piperidin-2-yl)methyl acetate, some information presented herein is based on closely related analogs and precursor molecules.

Chemical Identity



Property	Value	Source
IUPAC Name	(Piperidin-2-yl)methyl acetate	-
CAS Number (Hydrochloride Salt)	1423027-74-0	[1]
Molecular Formula (Hydrochloride Salt)	C8H16CINO2	[1]
Molecular Weight (Hydrochloride Salt)	193.67 g/mol	[1]

Proposed Synthesis

A detailed experimental protocol for the synthesis of (piperidin-2-yl)methyl acetate is not readily available in the public domain. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and literature precedents for similar compounds. The synthesis would likely involve a two-step process starting from the commercially available piperidin-2-ylmethanol.

Step 1: N-Protection of Piperidin-2-ylmethanol

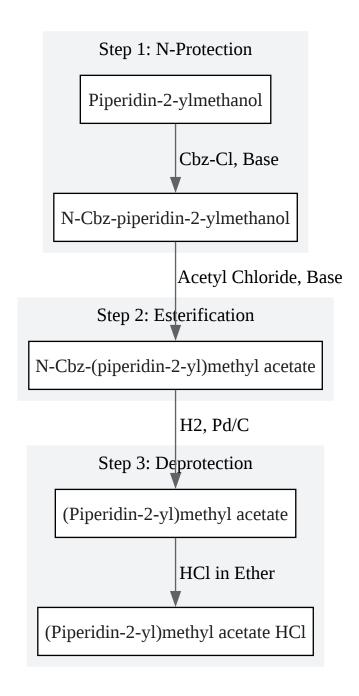
The secondary amine of the piperidine ring is a reactive nucleophile. To selectively perform the esterification on the hydroxyl group, the nitrogen atom must first be protected. A common protecting group for amines is the benzyloxycarbonyl (Cbz) group.

Step 2: Esterification and Deprotection

Following protection, the hydroxyl group can be acetylated using acetyl chloride or acetic anhydride. The final step involves the removal of the N-protecting group, typically through catalytic hydrogenation, to yield the desired (piperidin-2-yl)methyl acetate. The product can then be converted to its hydrochloride salt for improved stability and handling.

Below is a diagram illustrating the proposed synthetic workflow.





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Proposed synthesis of (piperidin-2-yl)methyl acetate.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general laboratory procedures for the reactions described above.



Step 1: Synthesis of N-Cbz-piperidin-2-ylmethanol

- Dissolve piperidin-2-ylmethanol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
- Cool the solution in an ice bath.
- Add a base, such as triethylamine or pyridine, to the solution.
- Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-Cbz-(piperidin-2-yl)methyl acetate

- Dissolve N-Cbz-piperidin-2-ylmethanol in DCM in a round-bottom flask.
- Cool the solution in an ice bath.
- Add a base, such as triethylamine.
- · Slowly add acetyl chloride dropwise.
- Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
- · Work up the reaction as described in Step 1.
- Purify the product by column chromatography.



Step 3: Synthesis of (Piperidin-2-yl)methyl acetate hydrochloride

- Dissolve N-Cbz-(piperidin-2-yl)methyl acetate in a solvent such as methanol or ethanol.
- Add a palladium on carbon (Pd/C) catalyst.
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the free base of (piperidin-2-yl)methyl acetate.
- Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate the hydrochloride salt.
- Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Biological Activity and Applications

Specific biological activity data for (piperidin-2-yl)methyl acetate is not widely reported. However, the piperidine scaffold is a key feature in many neuroactive compounds. For instance, the structurally related compound methylphenidate (methyl phenyl(piperidin-2-yl)acetate) is a well-known central nervous system stimulant used in the treatment of ADHD. It acts as a norepinephrine-dopamine reuptake inhibitor. Given the structural similarities, it is plausible that (piperidin-2-yl)methyl acetate could exhibit some form of biological activity, though this would require experimental validation. The general class of piperidine derivatives has been explored for a wide range of pharmacological applications, including as anticancer and antimicrobial agents.[2][3]

Conclusion



(Piperidin-2-yl)methyl acetate is a chemical entity with limited publicly available data. This guide provides its known chemical identifiers and a proposed synthetic pathway based on established chemical principles. Researchers and drug development professionals interested in this compound or its analogs would need to undertake experimental synthesis and characterization to fully elucidate its properties and potential applications. The provided hypothetical protocols offer a starting point for such investigations.

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